molecular formula C7H8O3 B062958 2-(2-Hydroxyethyl)furan-3-carbaldehyde CAS No. 162337-82-8

2-(2-Hydroxyethyl)furan-3-carbaldehyde

Cat. No. B062958
CAS RN: 162337-82-8
M. Wt: 140.14 g/mol
InChI Key: ZQXAMECFZAFWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethyl)furan-3-carbaldehyde, also known as HEFCA, is a versatile organic compound that has gained significant attention in the scientific community due to its unique chemical properties. HEFCA is a furan derivative that contains a hydroxyl group and an aldehyde group, making it an essential building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)furan-3-carbaldehyde is still not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes. This compound has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties in various in vitro and in vivo studies. This compound has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to exhibit hepatoprotective effects and protect against liver damage induced by various toxins.

Advantages and Limitations for Lab Experiments

2-(2-Hydroxyethyl)furan-3-carbaldehyde is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also readily available and relatively inexpensive, making it an attractive target for organic chemists. However, this compound is not without its limitations. This compound has a relatively short half-life in the body and is rapidly metabolized, which may limit its effectiveness as a therapeutic agent.

Future Directions

2-(2-Hydroxyethyl)furan-3-carbaldehyde has shown great promise as a potential therapeutic agent for the treatment of various diseases. Future research should focus on the optimization of the synthesis method of this compound and the development of more potent analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

2-(2-Hydroxyethyl)furan-3-carbaldehyde can be synthesized by reacting furfural with glycolic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic intermediate, which is then hydrolyzed to yield this compound. The synthesis of this compound is a relatively simple and straightforward process, making it an attractive target for organic chemists.

Scientific Research Applications

2-(2-Hydroxyethyl)furan-3-carbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new drugs. This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has also been studied for its potential use as a precursor for the synthesis of various organic compounds, including polymers, resins, and adhesives.

properties

CAS RN

162337-82-8

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-(2-hydroxyethyl)furan-3-carbaldehyde

InChI

InChI=1S/C7H8O3/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5,8H,1,3H2

InChI Key

ZQXAMECFZAFWQD-UHFFFAOYSA-N

SMILES

C1=COC(=C1C=O)CCO

Canonical SMILES

C1=COC(=C1C=O)CCO

synonyms

3-Furancarboxaldehyde, 2-(2-hydroxyethyl)- (9CI)

Origin of Product

United States

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